Tsugacetal

Description

Contextualization within Lignan (B3055560) Chemistry and Natural Products

Lignans (B1203133) represent a class of polyphenolic compounds derived from the oxidative coupling of two or more phenylpropanoid units. numberanalytics.com They are widely distributed in plants and are considered secondary metabolites. numberanalytics.comresearchgate.net Tsugacetal fits within the aryltetralin subgroup of lignans, characterized by a core structure featuring a tetrahydronaphthalene ring system substituted with aryl groups. researchgate.netdergipark.org.tr This structural class also includes well-known compounds like podophyllotoxin (B1678966). dergipark.org.trresearchgate.netacs.org The study of lignans like this compound is important for understanding plant biochemistry, chemotaxonomy, and the potential roles these compounds play in plant-environment interactions.

This compound has been identified in several plant sources. Notably, it has been isolated from species within the Taxus genus, commonly known as yews, such as Taxus wallichiana. researchgate.netwindows.netacs.org It has also been found in the heartwood of Tsuga species, such as Taiwan hemlock. researchgate.net The presence of this compound in these diverse plant sources highlights its distribution across different plant families and its significance as a natural product.

Historical Perspective of this compound Discovery

The discovery of this compound is linked to phytochemical investigations into the constituents of certain coniferous trees. Early research into the heartwood of Taiwan hemlock (Tsuga chinensis) led to the isolation and characterization of various compounds, including lignans. researchgate.net (+)-Tsugacetal was identified as a novel lignan acetal (B89532) during these studies, possessing a structure related to α-conidendrin. researchgate.net Subsequent research has continued to isolate this compound and its variants from other plant sources, expanding the knowledge of its natural occurrence.

Nomenclatural and Stereochemical Variants of this compound

The nomenclature of this compound reflects its structural features, identifying it as an acetal derivative. The core aryltetralin skeleton provides the basis for its classification within the lignan family.

Detailed research findings related to the isolation and characterization of this compound and its stereoisomers often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate their structures and relative configurations. researchgate.netresearchgate.net

Here is a table summarizing some key data points regarding this compound and a related stereoisomer:

| Compound Name | Source Plant | Lignan Type | Key Stereochemical Feature |

| (+)-Tsugacetal | Taiwan hemlock (Tsuga chinensis) researchgate.net | Aryltetralin Lignan Acetal | Related to α-conidendrin structure researchgate.net |

| (+)-7'-epi-Tsugacetal | Taxus wallichiana researchgate.netacs.org | Aryltetralin Lignan | cis-orientation of H-7' and H-8' researchgate.netacs.orgresearchgate.net |

Further research findings often involve the isolation yields from different plant parts and the detailed spectroscopic data used for structural confirmation.

Structure

3D Structure

Properties

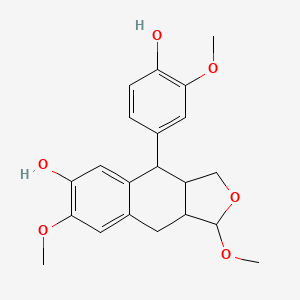

IUPAC Name |

9-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxy-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-24-18-7-11(4-5-16(18)22)20-13-9-17(23)19(25-2)8-12(13)6-14-15(20)10-27-21(14)26-3/h4-5,7-9,14-15,20-23H,6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKVHHWFBTXMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations

Botanical Sources and Distribution of Tsugacetal

This compound's presence has been documented in specific species within the Taxus, Cunninghamia, and Nothotsuga genera.

Isolation from Taxus wallichiana Species

This compound, specifically (+)-7′-epi-Tsugacetal, has been isolated from the roots of Taxus wallichiana Zucc., commonly known as the Himalayan Yew. researchgate.netfigshare.comnih.govmdpi.com Taxus wallichiana is distributed in the Himalayan region and is known for containing various phytochemicals, including paclitaxel. researchgate.netmdpi.comacs.org (+)-7′-epi-Tsugacetal is described as a rare aryltetralin-type lignan (B3055560) characterized by a cis-orientation of H-7′ and H-8′. researchgate.netfigshare.comnih.gov

Occurrence in Cunninghamia konishii

(+)-Tsugacetal has been isolated from the whole plant of Cunninghamia konishii Hayata, also known as Taiwan fir or Chinese fir. nih.govresearchgate.netthieme-connect.comresearchgate.netresearchgate.netresearchgate.netcitscihub.nzoregonstate.edu Cunninghamia konishii is an endemic coniferous tree found in Taiwan, Vietnam, and Laos, often in cool temperate coniferous forests at altitudes ranging from 900 to 2200 meters above sea-level. researchgate.netcitscihub.nz It is a valuable timber species. citscihub.nz The isolation of (+)-tsugacetal from Cunninghamia konishii was reported for the first time using bioactivity-directed fractionation. nih.govthieme-connect.comresearchgate.netresearchgate.net

Identification in Nothotsuga longibracteata (Taiwan Hemlock)

This compound has also been identified in the heartwood of Nothotsuga longibracteata (W.C. Cheng) Hu ex C.N. Page, commonly known as Taiwan Hemlock or bristlecone hemlock. researchgate.netccspublishing.org.cnresearchgate.netconifers.orgwikipedia.orgplantdelights.com Nothotsuga longibracteata is a rare and endangered conifer species endemic to southeastern China, found in mountainous regions at elevations between 300 and 2,300(-3,200) m. conifers.orgwikipedia.orgrbge.org.ukwikipedia.orgtreesandshrubsonline.org Phytochemical investigation of the heartwood of N. longibracteata revealed the presence of various compounds, including lignans (B1203133) like this compound. researchgate.netresearchgate.net (+)-Tsugacetal from Taiwan hemlock is described as a novel lignan acetal (B89532) with a structure related to α-conidendrin, featuring an acetal methoxy (B1213986) group at the β-position. researchgate.netresearchgate.net

Extraction and Purification Methodologies for this compound Isolation

The isolation of this compound from plant materials typically involves extraction followed by various separation techniques.

Solvent Extraction Techniques

Solvent extraction is a common initial step in isolating natural compounds like this compound from plant biomass. For instance, an EtOAc-soluble extract of the roots of Taxus wallichiana has been used to isolate lignans, including (+)-7′-epi-Tsugacetal. researchgate.netfigshare.comnih.gov The air-dried and finely ground heartwood of Nothotsuga longibracteata has been extracted with 95% ethanol (B145695). sioc-journal.cn The ethanol extract was then evaporated and successively extracted with different solvents, including petroleum ether, EtOAc, and n-BuOH. sioc-journal.cn Methanol (B129727) extracts of Cunninghamia konishii wood have also been subjected to phytochemical investigation. researchgate.net These examples highlight the use of organic solvents like ethyl acetate (B1210297), ethanol, and methanol in the initial extraction phase.

Chromatographic Separation Strategies

Chromatographic methods are crucial for purifying this compound from complex plant extracts. Following solvent extraction, techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed. For the isolation from Nothotsuga longibracteata, the EtOAc extract was subjected to silica (B1680970) gel column chromatography, eluted with a gradient of petroleum ether-EtOAc to yield fractions. sioc-journal.cn Further purification of subfractions was achieved using semi-preparative HPLC with solvent systems like MeCN-H₂O or MeOH-H₂O. sioc-journal.cn These methods enable the separation of this compound from other co-extracted compounds based on their differing affinities for the stationary and mobile phases.

Structural Elucidation and Stereochemical Characterization

Spectroscopic Data Interpretation for Absolute and Relative Configuration Assignment

Spectroscopic methods are indispensable tools in the structural determination of organic compounds, including complex natural products like tsugacetal. mwediting.comjchps.com The interpretation of data from various spectroscopic techniques provides detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a powerful analytical technique widely used for the structural elucidation of organic molecules. mwediting.comjchps.comslideshare.net Both ¹H NMR and ¹³C NMR spectra provide crucial information about the different types of protons and carbons in a molecule, their electronic environments, and their connectivity. jchps.comslideshare.netresearchgate.net

Analysis of the ¹H NMR spectrum of this compound allows for the determination of the number of distinct proton environments, their relative ratios (integration), and their coupling patterns (multiplicity), which reveal the connectivity of adjacent protons. jchps.comslideshare.net The chemical shifts of these signals provide insights into the electronic shielding or deshielding effects caused by nearby functional groups. jchps.comslideshare.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. slideshare.netresearchgate.net The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms, and their chemical shifts are indicative of the hybridization state and the electronic environment of each carbon. slideshare.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, methine, and quaternary carbons.

Correlation NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for establishing through-bond connectivity between protons and carbons. researchgate.net COSY reveals correlations between coupled protons, while HSQC shows correlations between directly bonded protons and carbons. These 2D NMR techniques are essential for piecing together the structural fragments identified from the 1D spectra.

Mass Spectrometry (MS) Applications in Molecular Formula Elucidation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. slideshare.net For structural elucidation, MS is often used to determine the molecular formula and to gain insights into the fragmentation pattern of the molecule.

Electron Ionization Mass Spectrometry (EIMS) is a common technique that typically results in significant fragmentation, providing characteristic fragment ions that can help in the identification of structural subunits. nih.gov High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides highly accurate mass measurements, allowing for the precise determination of the elemental composition of both the molecular ion and fragment ions. nih.gov This is invaluable for confirming the molecular formula deduced from other data.

Advanced Spectroscopic Techniques (e.g., EIMS, HREIMS, NOE, NOESY)

Beyond standard 1D and 2D NMR and basic MS, advanced spectroscopic techniques provide more detailed structural and stereochemical information.

EIMS and HREIMS, as discussed, are crucial for molecular formula determination and fragmentation analysis. nih.govnih.gov

Nuclear Overhauser Effect (NOE) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful NMR techniques used to determine the spatial proximity of nuclei. nih.govacdlabs.comlibretexts.orgjeol.comresearchgate.net The NOE is a phenomenon where the intensity of an NMR signal is affected when a nearby nucleus is irradiated at its resonance frequency. libretexts.org This effect is dependent on the through-space distance between the nuclei, typically effective for distances less than 5 Å. libretexts.org

2D NOESY experiments display cross-peaks between nuclei that are spatially close, regardless of the number of bonds separating them. acdlabs.comlibretexts.orgresearchgate.net This is particularly useful for determining the relative stereochemistry of chiral centers and the conformation of flexible molecules. acdlabs.comlibretexts.org By analyzing the pattern of NOESY cross-peaks, researchers can deduce the relative orientation of different parts of the molecule. For this compound, NOE and NOESY data have been utilized in its structural determination. nih.gov

Stereochemical Features of this compound and its Epimers

The stereochemistry of lignans (B1203133), including this compound, is a critical aspect of their structural characterization. Stereoisomers, while having the same connectivity, differ in the spatial arrangement of their atoms, which can significantly impact their physical, chemical, and biological properties.

Aryltetralin Lignan (B3055560) Framework Analysis

This compound belongs to the aryltetralin class of lignans. researchgate.netdergipark.org.tracs.org This structural framework consists of a tetrahydronaphthalene core substituted with an aryl group. dergipark.org.tr Aryltetralin lignans are formed from the coupling of two phenylpropanoid units, leading to a characteristic cyclic structure. dergipark.org.tr The stereochemistry of aryltetralin lignans is determined by the configuration of the chiral centers within the tetrahydronaphthalene ring and the attached aryl group.

Studies on aryltetralin lignans, including synthetic approaches to compounds like this compound, highlight the importance of controlling stereochemistry during synthesis to obtain specific epimers. researchgate.netresearchgate.net The structural analysis of naturally occurring this compound and its epimers involves determining the absolute and relative configurations of the stereogenic centers.

Characterization of cis-Orientation of H-7′ and H-8′ in Specific Isomers

A key stereochemical feature discussed in relation to some this compound isomers, such as (+)-7′-epi-tsugacetal, is the cis-orientation of the protons at positions H-7′ and H-8′. researchgate.netacs.orgfigshare.comnih.gov This specific relative stereochemistry at these two positions within the lignan framework is a defining characteristic for certain epimers.

The determination of this cis-orientation is typically achieved through the analysis of coupling constants in the ¹H NMR spectrum and NOESY correlations. sioc-journal.cn The magnitude of the vicinal coupling constant between H-7′ and H-8′ provides information about the dihedral angle between these two protons, which can indicate a cis or trans relationship. sioc-journal.cn Additionally, NOESY cross-peaks between H-7′ and H-8′, or between these protons and other nearby protons, can confirm their spatial proximity and thus their relative orientation. For example, a significant NOESY correlation between H-7′ and H-8′ would support a cis arrangement where they are on the same face of the ring system.

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Tsugacetal and its Stereoisomers

The total synthesis of this compound and its stereoisomers is a challenging endeavor due to the presence of multiple stereocenters. Enantioselective approaches are crucial for obtaining specific stereoisomers, which can have different biological activities.

Enantioselective Total Synthesis Methodologies

Enantioselective total synthesis methodologies aim to produce a single enantiomer of a chiral compound. For aryltetralin lignan (B3055560) acetals, including this compound, the first enantioselective total synthesis has been reported. This approach allows for the synthesis of both the naturally occurring enantiomer and its counterpart. acs.orgacs.orgnih.govresearchgate.netacs.org Enantioselective synthesis is particularly important because different enantiomers of a compound can exhibit distinct biological properties. libretexts.org Chiral catalysts are often employed in enantioselective synthesis to create an asymmetric environment that favors the formation of one enantiomer over the other. libretexts.org

Palladium-Catalyzed Asymmetric Allylic Cycloaddition as a Key Synthetic Step

A key step in the enantioselective total synthesis of this compound and related lignan acetals is the palladium-catalyzed asymmetric allylic cycloaddition. acs.orgacs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netrsc.org This reaction is instrumental in constructing the core tetrahydrofuran (B95107) (THF) ring system with high levels of enantio- and diastereoselectivity. acs.orgresearchgate.net The process typically involves the reaction of a vinyl epoxide with a β-keto enol ether in the presence of a palladium catalyst coordinated with a chiral phosphine (B1218219) ligand. acs.orgacs.orgresearchgate.net This method provides an efficient route to functionalized chiral tetrahydrofuran acetals bearing multiple stereocenters. acs.orgresearchgate.net

Chemical Modifications and Synthesis of this compound Derivatives

Chemical modifications of natural products are often pursued to explore their structure-activity relationships, improve their properties, or create novel compounds with potentially enhanced biological activities.

Preparation of Di-acetyl Derivatives

One type of chemical modification involves the preparation of acetylated derivatives. Di-acetyl derivatives of compounds like this compound can be synthesized. Acetylation typically involves the introduction of acetyl groups onto hydroxyl functionalities. While specific details on the preparation of di-acetyl this compound are not extensively detailed in the provided snippets, acetylation is a common reaction in natural product chemistry. For instance, acetylation using acetic anhydride (B1165640) and sodium acetate (B1210297) is a known method for preparing acetylated compounds. researchgate.net

Exploration of Other Structural Analogues and Conjugates

The exploration of other structural analogues and conjugates of lignans (B1203133), including those related to this compound, is an active area of research. This involves modifying different parts of the molecule to investigate the impact on biological activity and physicochemical properties. Strategies include modifications to the core aryltetralin skeleton, the acetal (B89532) group, or the appended aromatic rings. researchgate.netresearchgate.netresearchgate.net Conjugation with other molecules, such as natural products or synthetic drugs, is also explored as a strategy to enhance bioactivity. researchgate.netresearchgate.net The synthesis of such analogues and conjugates often requires developing new synthetic methodologies or adapting existing ones. researchgate.netresearchgate.net

Chemoenzymatic and Semisynthetic Approaches to Lignan Acetals

Lignan acetals, such as this compound, represent a class of natural products characterized by a core lignan structure incorporating an acetal functionality. These compounds are often targets for chemical synthesis due to their complex structures and potential biological activities. While total chemical synthesis provides access to these molecules from basic building blocks, chemoenzymatic and semisynthetic approaches offer alternative strategies that can leverage biological catalysts or naturally abundant precursors to improve efficiency, stereoselectivity, and sustainability.

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations. This approach can be particularly advantageous for creating chiral centers with high enantiomeric purity, a common challenge in the synthesis of complex natural products like lignans. Enzymes, such as oxidoreductases, hydrolases, and transferases, can catalyze specific steps in a synthetic route under mild conditions. Research into chemoenzymatic routes for related aryltetralin lignans, such as podophyllotoxin (B1678966), has demonstrated the utility of enzymatic steps, such as oxidative C−C coupling reactions, to construct key structural elements with high diastereoselectivity fishersci.dknih.govnih.gov. While specific chemoenzymatic routes solely focused on this compound synthesis are not extensively detailed in the provided literature, the successful application of enzymatic catalysis in the synthesis of related lignans suggests its potential applicability to lignan acetals.

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to arrive at the target molecule or its derivatives. This strategy is particularly relevant when the natural precursor is more readily available or simpler in structure than the final target. In the broader field of lignan chemistry, semisynthesis has been successfully employed to produce important therapeutic agents, such as the podophyllotoxin derivatives etoposide (B1684455) and teniposide, starting from naturally abundant podophyllotoxin. This compound itself is a natural product isolated from species like Taxus. A semisynthetic route to this compound could potentially involve isolating a related, more abundant lignan precursor from a natural source and then chemically converting it to this compound. However, the provided search results primarily highlight total synthesis efforts for this compound.

The development of both chemoenzymatic and semisynthetic strategies for lignan acetals like this compound remains an active area of research. These approaches hold promise for providing more efficient, sustainable, and stereoselective routes to these structurally intricate and potentially bioactive natural products compared to purely chemical total synthesis.

| Compound Name | Synthesis Type (Example) | Key Step (Example) | Number of Steps (Example) | Overall Yield (Example) |

| (+)-Tsugacetal | Total Chemical Synthesis | Pd-catalyzed asymmetric allylic cycloaddition | 7-8 | Up to 14% |

| (-)-Podophyllotoxin | Chemoenzymatic Synthesis | Enzymatic oxidative C−C coupling | Multi-step | Not specified |

Biological Activities and Mechanistic Pathways

Alpha-Glucosidase Inhibitory Activities of Tsugacetal and its Related Compounds

Alpha-glucosidase is an enzyme crucial for the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing postprandial blood glucose levels. wikipedia.orgmdpi.comscielo.brjmp.ir this compound and related lignans (B1203133) have been investigated for their potential to inhibit this enzyme.

(+)-7′-epi-Tsugacetal, an isomer of this compound, has been identified as an aryltetralin-type lignan (B3055560) with a cis-orientation of H-7′ and H-8′. acs.orgfigshare.comresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net Research has shown that (+)-7′-epi-Tsugacetal possesses alpha-glucosidase inhibitory activity. figshare.comresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Several lignans isolated from the roots of Taxus wallichiana, including (+)-7′-epi-Tsugacetal, have demonstrated alpha-glucosidase inhibitory effects. figshare.comacs.orgresearchgate.netresearchgate.netresearchgate.net While this compound itself shows activity, other related compounds have exhibited more potent effects. For example, formosanol (B35065) showed more potent alpha-glucosidase inhibitory activity with an IC₅₀ value of 35.3 μM compared to acarbose (B1664774) (IC₅₀ 215 μM). acs.orgfigshare.comresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netwindows.net

The following table summarizes the alpha-glucosidase inhibitory activity of this compound and some related lignans:

| Compound | Source | IC₅₀ (μM) | Reference Standard (IC₅₀, μM) |

| (+)-Tsugacetal | Taxus wallichiana | 38.8 | Acarbose (215) |

| (+)-7′-epi-Tsugacetal | Taxus wallichiana | Not specified, active | Not specified |

| Formosanol | Taxus wallichiana | 35.3 | Acarbose (215) |

| α-Intermedianol | Taxus wallichiana | 133 | Acarbose (215) |

| Matairesinol (B191791) | Taxus wallichiana | 175 | Acarbose (215) |

Note: Data compiled from various sources. IC₅₀ values may vary depending on the experimental conditions.

In Vitro Cytotoxic Activities of this compound Stereoisomers

The cytotoxic activities of this compound and its stereoisomers have been investigated against various cancer cell lines. Preliminary studies on the in vitro cytotoxicity of six stereoisomers of lignan acetals, including (+)-Tsugacetal, have been conducted against several cancer cell lines, such as HeLa cells. acs.orgresearchgate.netnih.gov

While some studies indicate that this compound and related compounds possess cytotoxic activity, the extent of this activity can vary and may be less potent compared to other known cytotoxic agents like podophyllotoxin (B1678966). acs.orgccspublishing.org.cnsioc-journal.cn For instance, some new lignans isolated from the heartwood of Nothotsuga longibracteata, including this compound, showed no cytotoxic activities at a concentration of 50 μmol/L against A172, SHSY5Y, and Hela cells. ccspublishing.org.cnsioc-journal.cn

However, other research on the stereoisomers of lignan acetals, including (+)-tsugacetal, (-)-formosanol, (+)-methyl β-conidendral, and their enantiomers, showed IC₅₀ values against HeLa cells ranging between 75 and 156 μM. acs.org This suggests that while some stereoisomers might exhibit moderate cytotoxicity, the activity can be less pronounced than that of compounds like podophyllotoxin (IC₅₀ 0.0014 μM against HeLa cells in one study) researchgate.net. The stereochemistry has been reported to have little effect on the cytotoxicity against HeLa cells in one study of these lignan acetals. acs.org

Comparative Biological Activity with Structurally Related Aryltetralin Lignans (e.g., Podophyllotoxin)

This compound is an aryltetralin lignan, a class of natural compounds that includes the well-known cytotoxic agent podophyllotoxin. acs.orgfigshare.comacs.orgdermnetnz.orgnih.govwikipedia.orgdergipark.org.tr Podophyllotoxin and its derivatives, such as etoposide (B1684455) and teniposide, are used clinically as anticancer drugs due to their ability to inhibit cell division. acs.orgnih.govwikipedia.orgdergipark.org.trmdpi.com

While both this compound and podophyllotoxin are aryltetralin lignans, they differ in their structural features, particularly the oxidation state of the C ring. Podophyllotoxin contains a γ-butyrolactone ring, whereas this compound is a lignan acetal (B89532). acs.org These structural differences contribute to variations in their biological activities and mechanisms of action.

Studies comparing the cytotoxicity of this compound stereoisomers with podophyllotoxin have generally found podophyllotoxin to be significantly more potent against cancer cell lines. acs.org For example, in one study, the tested lignan acetals, including a this compound stereoisomer, had IC₅₀ values against HeLa cells in the range of 75-156 μM, while podophyllotoxin had an IC₅₀ of 0.0014 μM against the same cell line in a different study. researchgate.netacs.org

Podophyllotoxin exerts its cytotoxic effects primarily by inhibiting tubulin polymerization, leading to mitotic arrest. nih.govwikipedia.orgmdpi.com Its derivatives like etoposide and teniposide, however, primarily target DNA topoisomerase II. nih.govwikipedia.orgmdpi.com The specific mechanism of action for this compound's observed biological activities, such as alpha-glucosidase inhibition and moderate cytotoxicity, may differ from the well-established mechanisms of podophyllotoxin and its clinical derivatives.

Postulated Biological Mechanisms (e.g., enzyme inhibition)

Based on the observed biological activities, the postulated biological mechanisms of this compound primarily involve enzyme inhibition. The alpha-glucosidase inhibitory activity of this compound and related lignans suggests a mechanism involving the interaction with the active site of the alpha-glucosidase enzyme, thereby reducing the hydrolysis of carbohydrates and subsequent glucose absorption. wikipedia.orgmdpi.comscielo.brjmp.ir While specific details on the binding interactions of this compound with alpha-glucosidase are not extensively detailed in the provided search results, studies on other alpha-glucosidase inhibitors suggest mechanisms involving hydrogen bonding and other interactions with amino acid residues in the enzyme's active site. scielo.brmdpi.com

For the cytotoxic activity, although less potent than podophyllotoxin, the mechanism is not explicitly stated for this compound in the search results. However, as an aryltetralin lignan, it is plausible that it could interact with cellular targets involved in cell growth or division, potentially through mechanisms distinct from those of podophyllotoxin or its derivatives. The moderate cytotoxicity observed in some studies might suggest interactions with other enzymes or pathways.

Further research is needed to fully elucidate the specific molecular mechanisms by which this compound exerts its alpha-glucosidase inhibitory and cytotoxic effects, including detailed binding studies and identification of cellular targets.

Biosynthetic Pathways and Precursor Studies

General Principles of Lignan (B3055560) Biosynthesis (e.g., oxidative coupling of phenylpropanoids)

Lignans (B1203133) are a diverse class of natural products found widely in the plant kingdom, present in various tissues such as roots, stems, leaves, seeds, and fruits. arkat-usa.org They are derived from the stereoselective oxidative coupling of two phenylpropanoid monomers, also known as monolignols. arkat-usa.org This coupling typically occurs at the olefin of the propenyl moiety, forming a β-β' (C8-C8') bond, which is a defining characteristic of lignans. arkat-usa.org Oxygen is the sole heteroatom incorporated into the core lignan scaffold. arkat-usa.org

Despite their common origin from phenylpropanoids, lignans exhibit significant structural diversity due to divergent biosynthetic pathways involving different cyclization patterns. arkat-usa.org This leads to various structural subtypes, including furofurans, furans, dibenzylbutanes, dibenzyllactones, dibenzylcyclooctadienes, aryltetralins, and arylnaphthalenes. arkat-usa.org

The biosynthesis of lignans begins with glucose, which is converted into phenylpropane basic units via the shikimate and phenylpropanoid pathways. rsc.org The oxidative coupling of monolignols is a key step, facilitated by oxidases like laccase and dirigent proteins (DIR). arkat-usa.org The oxidase generates a phenoxy radical from the monolignol, and the DIR induces the stereo- and regio-selective coupling of two such radicals. arkat-usa.org The presence of a para-hydroxyl moiety is crucial for this oxidase/DIR-enabled dimerization, as it is proposed to stabilize the radical intermediate, thereby facilitating the dimerization process. arkat-usa.org

A common pathway involves the coupling of two coniferyl alcohol radicals to produce pinoresinol (B1678388) (a furofuran lignan). arkat-usa.org Pinoresinol can then undergo sequential reduction catalyzed by pinoresinol lariciresinol (B1674508) reductase (PLR) to yield lariciresinol (a furan (B31954) lignan) and secoisolariciresinol (B192356) (a dibenzylbutane lignan). arkat-usa.orgnsf.gov Secoisolariciresinol is subsequently oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol (B191791) (a dibenzyllactone lignan). arkat-usa.orgnsf.gov This sequence represents a general lignan pathway from which many lignans originate, with intermediate flux often diverted for further structural tailoring. arkat-usa.orgnsf.gov

Postulated Biogenesis of Aryltetralin Lignan Acetals, including Tsugacetal

Aryltetralin lignans, such as podophyllotoxin (B1678966) and its derivatives, are a significant structural class derived from the lignan biosynthetic pathway. researchgate.netnih.govresearchgate.net Biosynthetic studies have revealed that dibenzylbutanolides are precursors to aryltetralin lignans. researchgate.netnih.gov The biosynthesis of podophyllotoxin, a well-studied aryltetralin lignan, begins with coniferyl alcohol. researchgate.net Through dimerization catalyzed by dirigent protein oxidase (DPO) and dirigent protein (DIR), coniferyl alcohol is converted to (+)-pinoresinol. researchgate.net (+)-Pinoresinol is then converted to (−)-secoisolariciresinol via (+)-lariciresinol by a pinoresinol-lariciresinol reductase (PLR). researchgate.net The pathway from matairesinol to deoxypodophyllotoxin (B190956) has been detailed, involving specific enzymatic transformations. nsf.gov

While the specific biogenesis of this compound, an aryltetralin lignan acetal (B89532), is not extensively detailed in the search results, its classification as an aryltetralin lignan acetal suggests it likely arises from modifications of the core aryltetralin scaffold. researchgate.netresearchgate.netacs.org The formation of acetals in biological systems typically involves the reaction of an aldehyde or ketone with an alcohol, often catalyzed by enzymes. msu.educhemistrysteps.com Given that aryltetralin lignans possess hydroxyl groups and can potentially undergo oxidation to form carbonyl intermediates, subsequent reaction with an alcohol (either an existing hydroxyl within the molecule or an external alcohol) could lead to acetal formation.

The biosynthesis of aryltetralin lignan acetals like this compound likely involves late-stage modifications of a pre-formed aryltetralin skeleton. This could include oxidation steps to generate carbonyl functionalities and subsequent enzyme-catalyzed acetal formation with a suitable hydroxyl group. The stereochemistry of this compound, like other lignans, is crucial and is likely controlled by specific enzymatic systems. arkat-usa.orgnih.gov

Enzymatic Systems Implicated in Lignan Biosynthesis Relevant to this compound

Several enzymatic systems are involved in the biosynthesis of lignans, particularly those with the aryltetralin scaffold, which are relevant to the potential biogenesis of this compound. Key enzymes in the general lignan pathway include oxidases (e.g., laccases) and dirigent proteins (DIRs) for the initial oxidative coupling of monolignols. arkat-usa.org Pinoresinol lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) are crucial for the downstream conversions of pinoresinol to matairesinol. arkat-usa.orgnsf.gov

For the formation of the aryltetralin scaffold, enzymes involved in the conversion of dibenzylbutanolides (like secoisolariciresinol) to the aryltetralin structure are important. Studies on podophyllotoxin biosynthesis have identified enzymes responsible for the transformations from matairesinol to deoxypodophyllotoxin. nsf.gov For instance, deoxypodophyllotoxin 7-hydroxylase (DOP7H) is involved in the hydroxylation of deoxypodophyllotoxin to podophyllotoxin. nih.gov Deoxypodophyllotoxin 6-hydroxylase (DOP6H) is a cytochrome P450 enzyme that catalyzes the hydroxylation of deoxypodophyllotoxin to beta-peltatin (B125547) in the biosynthesis of 6-methoxypodophyllotoxin. nih.gov Beta-peltatin 6-O-methyltransferase (betaP6OMT) and beta-peltatin-A-methylether 7-hydroxylase (PAM7H) are also implicated in the biosynthesis of methoxylated aryltetralin lignans. nih.gov

While specific enzymes directly catalyzing the acetal formation in this compound biosynthesis are not explicitly detailed in the provided search results, the formation of acetals in biological systems is generally enzyme-catalyzed. msu.educhemistrysteps.com Given the complexity and stereospecificity of lignan biosynthesis, it is highly probable that dedicated enzymes, possibly from families known to catalyze oxidation and subsequent acetalization reactions, are involved in the final steps of this compound formation from its aryltetralin precursor. The precise nature of these enzymes and their mechanisms would require further specific research on this compound biosynthesis.

Future Research Directions and Academic Impact

Advancements in Stereoselective Synthesis of Tsugacetal and Complex Analogues

The stereoselective synthesis of complex molecules like this compound presents significant challenges in organic chemistry. Recent advancements in this field, particularly in asymmetric catalysis, offer promising routes for more efficient and controlled synthesis. The first enantioselective total synthesis of aryltetralin lignan (B3055560) acetals, including (+)-Tsugacetal and its enantiomer, has been achieved using palladium-catalyzed asymmetric allylic cycloaddition as a key step. acs.orgresearchgate.net This method allowed the synthesis of six stereoisomers of these lignan acetals through a multi-step sequence. acs.orgresearchgate.net Further research in this area will likely focus on developing even more concise and highly stereoselective routes, potentially utilizing novel catalytic systems or reaction methodologies. researchgate.netacs.orgnih.govrsc.orgresearchgate.net The ability to synthesize this compound and its complex analogues with high stereochemical control is crucial for exploring their biological activities and establishing structure-activity relationships. acs.org

Comprehensive Elucidation of Novel Biological Activities and Molecular Targets

While some lignans (B1203133), structurally related to this compound, are known for their anticancer activity, the specific biological activities and molecular targets of this compound itself require comprehensive investigation. researchgate.netdergipark.org.tr Research into novel biological activities could involve high-throughput screening against various biological targets and pathways. Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action and potential therapeutic applications. nih.govnoveltargets-palencia.com Techniques such as affinity chromatography, pull-down assays, and activity-based protein profiling, coupled with mass spectrometry, can be employed to identify proteins that interact with this compound. noveltargets-palencia.com Furthermore, studying its effects on cellular processes and signaling pathways using techniques like transcriptomics and proteomics would provide valuable insights into its biological impact.

Chemoinformatics and Computational Modeling for Structure-Activity Relationship (SAR) Studies

Chemoinformatics and computational modeling play a vital role in modern drug discovery and natural product research. protoqsar.comresearchgate.netbienta.netnih.gov These approaches can be used to analyze the structural features of this compound and its analogues and correlate them with observed biological activities. protoqsar.comresearchgate.netbienta.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new, unsynthesized analogues, guiding the design of future synthesis efforts. researchgate.netnih.gov Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding interactions between this compound and its potential molecular targets, helping to elucidate the mechanism of action at a molecular level. researchgate.netbienta.net Computational methods can also assist in exploring the chemical space around this compound, identifying potential lead compounds with improved potency or selectivity. researchgate.netbienta.net

Exploration of Sustainable Production Methods for this compound

The increasing demand for natural products and concerns about the environmental impact of traditional extraction and synthesis methods highlight the need for sustainable production routes. parliament.ukarenasolutions.comipoint-systems.comresearchgate.netwearekms.com For this compound, which is found in hemlock species (Tsuga), sustainable production could involve optimizing extraction methods to minimize environmental impact or developing alternative biosynthetic or semi-synthetic approaches. researchgate.net Research into sustainable manufacturing practices, including efficient resource utilization, waste reduction, and the use of renewable energy sources, is crucial. arenasolutions.comipoint-systems.comresearchgate.netwearekms.com Exploring plant cell culture or microbial fermentation as methods for producing this compound or its precursors could offer more sustainable alternatives to traditional plant extraction.

Q & A

Basic: What are the initial steps to design a robust experimental protocol for Tsugacetal synthesis?

Methodological Answer: Begin with a systematic literature review to identify existing synthesis pathways, catalysts, and reaction conditions. Use databases like PubMed or SciFinder to collate peer-reviewed protocols. Formulate a hypothesis-driven experimental design (e.g., "How do temperature gradients affect this compound yield?") and select control variables (e.g., solvent polarity, catalyst loading). Pilot experiments should validate reproducibility, with triplicate trials to establish baseline metrics. Document raw data in structured tables (e.g., Table 1: Yield vs. Temperature for this compound Synthesis) and use statistical tools (ANOVA) to assess significance .

Advanced: How to resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo studies?

Methodological Answer:

Adopt a multi-modal analytical framework:

Data Triangulation: Cross-reference bioactivity data with structural analogs (e.g., NMR/IR comparisons ) to confirm compound identity.

Contextual Analysis: Evaluate experimental conditions (e.g., cell line specificity, dosage regimes) that may explain discrepancies. For example, this compound’s solubility in vivo might differ due to serum protein interactions .

Meta-Analysis: Apply weighted regression models to pooled datasets, adjusting for study heterogeneity (e.g., sample size, assay sensitivity) . Publish negative results to reduce publication bias .

Basic: What criteria define a high-quality research question for this compound mechanism-of-action studies?

Methodological Answer:

A strong research question must be:

- Focused: Narrowly scoped (e.g., "Does this compound inhibit COX-2 via competitive binding?" vs. "How does this compound work?").

- Researchable: Feasible with available tools (e.g., molecular docking simulations, kinase assays).

- Novel: Addresses gaps identified in literature reviews (e.g., unresolved signaling pathways ).

- Reproducible: Includes explicit variables (e.g., concentration ranges, timepoints) for validation .

Advanced: How to optimize this compound’s pharmacokinetic profile using computational modeling?

Methodological Answer:

QSAR Modeling: Train quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bond donors to predict absorption .

Molecular Dynamics (MD): Simulate this compound’s binding stability in target proteins (e.g., 100-ns MD runs to assess conformational changes).

In Silico Toxicity Screening: Use platforms like ADMETlab 2.0 to flag potential hepatotoxicity or CYP450 inhibition .

Iterative Refinement: Compare computational predictions with in vitro ADME assays (e.g., Caco-2 permeability) and adjust parameters iteratively .

Basic: What statistical methods are essential for analyzing this compound’s dose-response relationships?

Methodological Answer:

- Dose-Response Curves: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .

- Outlier Detection: Use Grubbs’ test or Mahalanobis distance to identify non-conforming data points.

- Multivariate Analysis: Apply PCA or PLS regression to disentangle covarying factors (e.g., pH effects on potency) .

Advanced: How to integrate multi-omics data (proteomics, metabolomics) to elucidate this compound’s polypharmacology?

Methodological Answer:

Data Harmonization: Normalize datasets (e.g., Z-score transformation) and use platforms like MetaboAnalyst for cross-platform integration .

Network Pharmacology: Construct interaction networks (e.g., STRING DB) to map this compound’s targets onto disease pathways.

Machine Learning: Train random forest models to rank feature importance (e.g., upregulated proteins in inflammation pathways) .

Experimental Validation: Prioritize top hypotheses (e.g., "this compound modulates IL-6/STAT3") for knockout/knockdown assays .

Basic: How to ensure reproducibility in this compound’s spectroscopic characterization?

Methodological Answer:

- Standardized Protocols: Follow IUPAC guidelines for NMR (e.g., 500 MHz, CDCl₃ solvent) and HPLC (C18 column, 1.0 mL/min flow rate) .

- Reference Compounds: Include internal standards (e.g., TMS for NMR) and report δ values in ppm.

- Open Data: Share raw spectra in repositories like Zenodo with metadata (e.g., instrument calibration logs) .

Advanced: What strategies mitigate bias in this compound’s preclinical efficacy studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.